Cas no 1171434-17-5 (N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide)

N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide
- N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide
- N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
- 1171434-17-5
- VU0637866-1
- F5226-2158
- N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide
- AKOS024501181
-
- インチ: 1S/C21H23ClN4O4/c1-30-18-9-6-15(22)12-17(18)26-21(29)24-11-10-23-19(27)13-4-7-16(8-5-13)25-20(28)14-2-3-14/h4-9,12,14H,2-3,10-11H2,1H3,(H,23,27)(H,25,28)(H2,24,26,29)
- InChIKey: OYKHYLHJBHXYHS-UHFFFAOYSA-N
- ほほえんだ: C(NCCNC(=O)NC1=CC(Cl)=CC=C1OC)(=O)C1=CC=C(NC(C2CC2)=O)C=C1
計算された属性
- せいみつぶんしりょう: 430.141
- どういたいしつりょう: 430.141
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 608
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 109A^2
N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5226-2158-20mg |
N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |
1171434-17-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5226-2158-100mg |
N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |
1171434-17-5 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5226-2158-25mg |
N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |
1171434-17-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5226-2158-15mg |
N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |
1171434-17-5 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5226-2158-50mg |
N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |
1171434-17-5 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5226-2158-2μmol |
N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |
1171434-17-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5226-2158-30mg |
N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |
1171434-17-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5226-2158-1mg |
N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |
1171434-17-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5226-2158-4mg |
N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |
1171434-17-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5226-2158-10mg |
N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |
1171434-17-5 | 10mg |
$79.0 | 2023-09-10 |
N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide 関連文献
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamideに関する追加情報
Professional Introduction to N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide (CAS No. 1171434-17-5)
N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide, a compound with the CAS number 1171434-17-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including a carbamoylamino moiety and a cyclopropaneamide group, which contribute to its distinct chemical properties and biological activity.
The 5-chloro-2-methoxyphenyl substituent in the molecule is particularly noteworthy, as it introduces both electron-withdrawing and electron-donating effects that can modulate the reactivity and binding affinity of the compound. This feature is crucial in drug design, as it allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of the molecule. The presence of the cyclopropaneamide group further enhances the compound's potential as a bioactive molecule, providing a rigid scaffold that can improve binding interactions with biological targets.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems, particularly those involved in central nervous system (CNS) disorders. N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide has shown promise in preclinical studies as a potential regulator of neurotransmitter release and receptor activity. Specifically, its ability to interact with serotonin and dopamine receptors has been explored, suggesting its utility in treating conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the carbamoylamino group is a critical step, as it dictates the overall reactivity and solubility profile of the molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These methods not only improve the synthetic route but also enhance scalability for potential industrial production.
The pharmacological profile of N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide has been extensively studied in vitro and in vivo. Initial findings indicate that the compound exhibits significant binding affinity for serotonin 5-HT1A receptors, which are implicated in anxiety and depression disorders. Additionally, its interaction with dopamine D2 receptors suggests potential applications in managing motor symptoms associated with neurodegenerative diseases like Parkinson's disease. These findings underscore the compound's therapeutic potential and justify further investigation into its clinical efficacy.
The structural features of this compound also make it an attractive candidate for developing next-generation therapeutics. The presence of both polar and non-polar regions enhances its solubility in both aqueous and lipid environments, facilitating its absorption and distribution within the body. Furthermore, the rigid cyclopropane ring provides stability to the molecular structure, reducing metabolic degradation and improving bioavailability. These properties are essential for achieving effective drug delivery and therapeutic outcomes.
In conclusion, N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide (CAS No. 1171434-17-5) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it a valuable asset in the quest for novel treatments for CNS disorders. Continued research into this compound will likely yield significant insights into its mechanism of action and potential clinical applications.
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